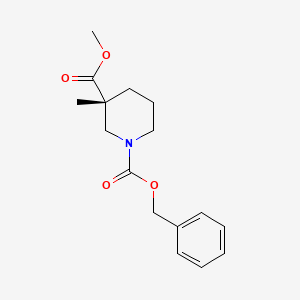
1-benzyl 3-methyl (3R)-3-methylpiperidine-1,3-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-benzyl 3-methyl (3R)-3-methylpiperidine-1,3-dicarboxylate is an organic compound with a complex structure that includes a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzyl 3-methyl (3R)-3-methylpiperidine-1,3-dicarboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the alkylation of a piperidine derivative with benzyl and methyl groups under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like palladium or copper complexes to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-benzyl 3-methyl (3R)-3-methylpiperidine-1,3-dicarboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
1-benzyl 3-methyl (3R)-3-methylpiperidine-1,3-dicarboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as analgesic or anti-inflammatory effects.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 1-benzyl 3-methyl (3R)-3-methylpiperidine-1,3-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
1-benzyl-3-methylimidazolium chloride: Another compound with a benzyl and methyl group, but with an imidazolium ring instead of a piperidine ring.
1-benzyl-3-methyl-4-piperidone: A related compound with a similar structure but different functional groups.
Uniqueness
1-benzyl 3-methyl (3R)-3-methylpiperidine-1,3-dicarboxylate is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry.
Biological Activity
1-Benzyl 3-methyl (3R)-3-methylpiperidine-1,3-dicarboxylate is a compound of interest due to its potential therapeutic applications and biological activities. This article explores its biological activity, including pharmacological properties, structure-activity relationships, and relevant case studies.
- IUPAC Name: this compound
- Molecular Formula: C16H21NO4
- Molecular Weight: 291.347 g/mol
- CAS Number: 1227911-34-3
- SMILES: COC(=O)[C@@H]1CCC@HN(C1)C(=O)OCc1ccccc1
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, primarily focusing on its role as a pharmacological agent. Below are key findings regarding its biological effects:
Pharmacological Properties
- Receptor Interaction : The compound has shown potential as a selective antagonist for CC chemokine receptor type 3 (CCR3). Structure-activity relationship (SAR) studies have indicated that modifications to the benzyl and piperidine moieties enhance binding affinity and selectivity for this receptor, which is implicated in inflammatory responses and asthma .
- In Vitro Studies : In vitro experiments demonstrated that derivatives of benzyl-piperidines exhibit potent antagonistic effects on eotaxin-induced calcium mobilization in human eosinophils. This suggests a therapeutic potential in treating allergic conditions and asthma .
Case Studies
Several case studies have highlighted the effectiveness of similar compounds in clinical settings:
- Asthma Treatment : A study demonstrated that compounds with similar structures to this compound significantly reduced eosinophil chemotaxis in patients with asthma, indicating a promising avenue for therapeutic intervention .
- Anti-inflammatory Effects : Another investigation revealed that benzyl-piperidine derivatives could inhibit the release of pro-inflammatory cytokines in vitro, supporting their use as anti-inflammatory agents .
Structure-Activity Relationship (SAR)
The SAR analysis indicates that the presence of specific functional groups on the piperidine ring significantly influences the compound's biological activity:
| Functional Group | Effect on Activity |
|---|---|
| Benzyl group | Enhances receptor binding affinity |
| Methyl groups | Modulates lipophilicity and bioavailability |
| Carboxylate groups | Critical for receptor interaction |
Properties
Molecular Formula |
C16H21NO4 |
|---|---|
Molecular Weight |
291.34 g/mol |
IUPAC Name |
1-O-benzyl 3-O-methyl (3R)-3-methylpiperidine-1,3-dicarboxylate |
InChI |
InChI=1S/C16H21NO4/c1-16(14(18)20-2)9-6-10-17(12-16)15(19)21-11-13-7-4-3-5-8-13/h3-5,7-8H,6,9-12H2,1-2H3/t16-/m1/s1 |
InChI Key |
OBQNDANRDMXAIE-MRXNPFEDSA-N |
Isomeric SMILES |
C[C@]1(CCCN(C1)C(=O)OCC2=CC=CC=C2)C(=O)OC |
Canonical SMILES |
CC1(CCCN(C1)C(=O)OCC2=CC=CC=C2)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















